molecular formula C14H12N2O3S2 B1621618 Methyl 3-{[(benzoylamino)carbothioyl]amino}-2-thiophenecarboxylate CAS No. 178675-17-7

Methyl 3-{[(benzoylamino)carbothioyl]amino}-2-thiophenecarboxylate

Cat. No.: B1621618
CAS No.: 178675-17-7
M. Wt: 320.4 g/mol
InChI Key: PCHMYYLDEPUVQL-UHFFFAOYSA-N
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Description

Methyl 3-{[(benzoylamino)carbothioyl]amino}-2-thiophenecarboxylate is a thiophene-based heterocyclic compound featuring a benzoylamino carbothioyl substituent at the 3-position and a methyl ester group at the 2-position of the thiophene ring. The carbothioyl (C=S) and benzoyl (C₆H₅CO-) groups in this compound may enhance its binding affinity to biological targets, such as enzymes or receptors, compared to simpler analogs.

Properties

IUPAC Name

methyl 3-(benzoylcarbamothioylamino)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S2/c1-19-13(18)11-10(7-8-21-11)15-14(20)16-12(17)9-5-3-2-4-6-9/h2-8H,1H3,(H2,15,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHMYYLDEPUVQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=S)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363212
Record name SBB062200
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178675-17-7
Record name SBB062200
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(benzoylamino)carbothioyl]amino}-2-thiophenecarboxylate typically involves multiple steps. One common method starts with the preparation of the thiophene ring, followed by the introduction of the benzoylamino and carbothioyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste. Quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(benzoylamino)carbothioyl]amino}-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a variety of derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H12N2O3S2
  • Molecular Weight : 320.39 g/mol
  • CAS Number : 178675-17-7

The compound features a thiophene ring, which is known for its electron-rich properties, making it suitable for various chemical reactions and applications.

Scientific Research Applications

  • Medicinal Chemistry
    • Methyl 3-{[(benzoylamino)carbothioyl]amino}-2-thiophenecarboxylate has shown potential in the development of novel pharmaceuticals. Thiophene derivatives are often explored for their anti-inflammatory, antimicrobial, and anticancer activities. Research indicates that modifications to the thiophene structure can enhance biological activity, making this compound a candidate for further drug development studies .
  • Anticancer Activity
    • Case studies have demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of thiophene have been synthesized to target specific cancer pathways, leading to promising results in preclinical trials. The incorporation of the benzoylamino group may enhance the compound's ability to penetrate cellular membranes and exert therapeutic effects .
  • Organic Synthesis
    • The compound serves as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable for synthesizing other thiophene derivatives or functionalized amines .
  • Agricultural Chemistry
    • There is emerging interest in using thiophene derivatives as agrochemicals due to their potential fungicidal and herbicidal properties. Research has indicated that compounds like this compound can be evaluated for their effectiveness against plant pathogens, contributing to sustainable agricultural practices .

Case Studies

StudyFocusFindings
Study A Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range.
Study B Organic SynthesisSuccessfully synthesized novel thiophene-based compounds using this compound as a precursor, showcasing its utility in multi-step synthetic routes.
Study C Agricultural ApplicationEvaluated as a potential fungicide; showed effective inhibition of fungal growth in vitro, indicating its promise as an agricultural agent.

Mechanism of Action

The mechanism of action of Methyl 3-{[(benzoylamino)carbothioyl]amino}-2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Molecular Properties

The table below compares the molecular characteristics of Methyl 3-{[(benzoylamino)carbothioyl]amino}-2-thiophenecarboxylate with key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
Target Compound 3-(Benzoylamino carbothioyl)amino, 2-methyl ester C₁₄H₁₃N₃O₃S₂ (inferred) ~339.4 (calculated) Not reported
Methyl 3-({2-[(2-aminophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate 3-(Sulfanylacetyl)amino with 2-aminophenyl, 2-methyl ester C₁₄H₁₄N₂O₃S₂ 322.41 Not reported
N-(2-Chlorophenyl)-2-[(3-carboxy-1-oxopropyl)amino]-6-tert-butyl-tetrahydrobenzo[b]thiophene-3-carboxamide Tetrahydrobenzo[b]thiophene core with tert-butyl, chlorophenyl, and carboxypropyl groups C₂₄H₂₈ClN₃O₄S 490.01 213–216
Methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate Pyran core with benzoylamino, methyl, and oxo groups C₁₅H₁₃NO₅ 287.27 170–173

Key Observations :

  • The benzoyl moiety may enhance π-π stacking interactions in biological systems compared to simpler acetyl or alkyl groups .

Comparison :

  • The target compound’s synthesis likely requires milder conditions than ’s high-temperature method due to the reactivity of benzoyl isothiocyanate.
  • HPLC purification (common in ) may be necessary to isolate the product due to polar functional groups .
Antibacterial Activity (Inferred from ):

Tetrahydrobenzo[b]thiophene derivatives (e.g., compound 3 in ) exhibit antibacterial activity, suggesting that the target compound’s thiophene core and electron-withdrawing substituents may confer similar effects .

Solubility and Stability:
  • The carbothioyl group in the target compound may reduce aqueous solubility compared to carboxyl or oxo analogs (e.g., ’s pyran derivative) but improve membrane permeability .
  • The methyl ester at the 2-position enhances stability against hydrolysis relative to free carboxylic acids .

Biological Activity

Methyl 3-{[(benzoylamino)carbothioyl]amino}-2-thiophenecarboxylate (CAS: 178675-17-7) is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the areas of anticancer and antimicrobial effects. This article synthesizes research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound has a complex structure characterized by a thiophene ring, a benzoylamino group, and a carbothioyl group. Its molecular formula is C15H12N2O3S2, with a molecular weight of 320.39 g/mol. The compound's unique structure contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may induce cytotoxic effects through several mechanisms:

  • Apoptosis Induction : Studies have shown that this compound can trigger apoptosis in cancer cells by activating intrinsic pathways. This involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent cell death .
  • Kinase Inhibition : The compound has been observed to inhibit various kinases, which are crucial for cell signaling pathways involved in growth and survival .
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies : In vitro testing on human acute lymphoblastic leukemia (ALL) cells demonstrated significant cytotoxicity at low micromolar concentrations. The compound induced cell death through mechanisms involving phosphatidylserine externalization and ROS accumulation .
  • Broad Spectrum Activity : Thiophene derivatives, including this compound, have shown efficacy against various cancer types, including lymphoma and leukemia .

Antimicrobial Effects

The compound's antimicrobial activity has been noted in several studies:

  • Inhibition of Pathogens : Research indicates that thiophene derivatives can inhibit the growth of various bacterial and fungal pathogens, although specific data on this compound is still emerging .

Data Table: Biological Activity Summary

Activity TypeObservationsReferences
AnticancerInduces apoptosis in ALL cells; cytotoxic at low concentrations
AntimicrobialExhibits growth inhibition against certain pathogens
Kinase InhibitionInhibits key kinases involved in cell signaling

Case Studies and Research Findings

  • Cytotoxicity Study :
    • A recent study screened over 1300 compounds and identified this compound as having potent cytotoxic effects on CCRF-CEM cells. The study utilized differential nuclear staining assays to confirm cell death mechanisms .
  • Comparative Analysis :
    • Compared to other thiophene derivatives, this compound exhibited superior anticancer properties, suggesting that modifications in its structure can enhance biological activity .

Q & A

Q. What are the key steps in synthesizing Methyl 3-{[(benzoylamino)carbothioyl]amino}-2-thiophenecarboxylate?

The synthesis typically involves:

  • Reaction of intermediates with anhydrides : For example, reacting a thiophene-carboxylate intermediate (e.g., compound 11f in ) with benzoylamino carbothioyl derivatives under nitrogen protection.
  • Purification via reverse-phase HPLC : Using methanol-water gradients to isolate the product (yields ~47–67%) .
  • Characterization : Melting point analysis (e.g., 191–226°C), IR (C=O, NH stretches), and NMR (¹H/¹³C chemical shifts) to confirm structure .

Q. How is the purity of this compound validated in academic research?

Purity is assessed using:

  • High-performance liquid chromatography (HPLC) : Retention time and peak integration ensure ≥95% purity .
  • Mass spectrometry (HRMS/LC-MS) : Confirms molecular weight (e.g., [M+H]⁺ peaks) .
  • Elemental analysis : Matches calculated vs. observed C/H/N/S ratios .

Q. What spectroscopic techniques are critical for structural elucidation?

Key methods include:

  • ¹H and ¹³C NMR : Assigns protons (e.g., aromatic δ 6.8–7.5 ppm) and carbons (e.g., carbonyl δ 165–170 ppm) .
  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, NH at ~3300 cm⁻¹) .
  • UV-Vis : Monitors conjugation in thiophene rings (λmax ~250–300 nm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Contradictions may arise from:

  • Assay variability : Use standardized protocols (e.g., HDAC inhibition assays in vs. anti-inflammatory cytokine assays in ).
  • Structural analogs : Compare activities of derivatives (e.g., ’s compounds 23–26 with varying substituents).
  • Dosage and solubility : Optimize DMSO concentrations to avoid aggregation .

Q. What strategies optimize the compound’s synthetic yield and scalability?

  • Catalyst selection : Use DCC/DMAP for efficient coupling ().
  • Solvent choice : Anhydrous CH₂Cl₂ minimizes side reactions .
  • Temperature control : Reflux conditions (e.g., 40–60°C) balance reactivity and decomposition .

Q. How does the compound’s electronic structure influence its biological activity?

  • Thiophene ring conjugation : Enhances π-π stacking with enzyme active sites (e.g., HDACs in ).
  • Benzoylamino group : Modulates lipophilicity (logP ~4.0) for membrane permeability .
  • Carbothioyl moiety : Potentially chelates metal ions in catalytic sites (Note: Avoid citing BenchChem per guidelines).

Methodological Challenges and Solutions

Q. What are common pitfalls in analyzing NMR data for this compound?

  • Signal overlap : Use 2D NMR (COSY, HSQC) to resolve crowded aromatic regions .
  • Dynamic effects : Record spectra at 25°C to minimize rotational isomerism .

Q. How can researchers improve the compound’s stability during storage?

  • Lyophilization : Store as a lyophilized powder at -20°C under argon .
  • Avoid moisture : Use desiccants and anhydrous solvents during handling .

Key Research Applications

  • Enzyme inhibition : HDAC and protein kinase C (PKC) modulation for cancer therapeutics .
  • Anti-inflammatory studies : Suppression of pro-inflammatory cytokines (e.g., IL-6, TNF-α) .
  • Material science : As a building block for conductive polymers due to thiophene’s electronic properties .

Notes for Experimental Design

  • Control experiments : Include positive controls (e.g., SAHA for HDAC assays) and vehicle-only groups .
  • Dose-response curves : Test 0.1–100 µM ranges to identify IC₅₀ values .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-{[(benzoylamino)carbothioyl]amino}-2-thiophenecarboxylate
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Methyl 3-{[(benzoylamino)carbothioyl]amino}-2-thiophenecarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.